molecular formula C32H26N4O4S2 B10868642 2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10868642
M. Wt: 594.7 g/mol
InChI Key: CJIAIVVTPCBNRM-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule featuring multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.

    Introduction of the Cyano Group: Nitrile groups are often introduced via nucleophilic substitution reactions using cyanide salts.

    Construction of the Pentacyclic Framework: This involves a series of cyclization and condensation reactions, often under acidic or basic conditions, to form the complex fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiophene rings, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple conjugated systems. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent. Its complex structure allows for specific interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would depend on the biological context, such as signaling pathways in cancer cells or inflammatory pathways in immune cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide

Uniqueness

Compared to these similar compounds, 2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its highly complex pentacyclic structure, which imparts unique electronic and steric properties. This complexity allows for more specific interactions with biological targets and potentially more diverse applications in materials science.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C32H26N4O4S2

Molecular Weight

594.7 g/mol

IUPAC Name

2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C32H26N4O4S2/c33-11-17-13-5-1-3-7-19(13)41-31(17)35-27(37)23-15-9-10-16(24(23)28(35)38)22-21(15)25-26(22)30(40)36(29(25)39)32-18(12-34)14-6-2-4-8-20(14)42-32/h9-10,15-16,21-26H,1-8H2

InChI Key

CJIAIVVTPCBNRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C7C6C(=O)N(C7=O)C8=C(C9=C(S8)CCCC9)C#N)C#N

Origin of Product

United States

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